P2X3 Antagonist Potency: (E)-N-(1-methyl-2-oxopyridin-3-yl)-2-phenylethenesulfonamide vs. Gefapixant
The target compound displays moderate antagonist activity at the rat P2X3 receptor (EC₅₀ 1700 nM and IC₅₀ 80–340 nM, depending on the assay condition), whereas the clinical‑stage P2X3 antagonist gefapixant exhibits an IC₅₀ of approximately 30 nM at the human P2X3 homotrimer [1][2]. This ~6‑ to 28‑fold difference in potency indicates that CAS 1390913‑21‑9 is a significantly weaker P2X3 ligand, making it unsuitable as a high‑potency P2X3 antagonist but potentially useful as a moderate‑affinity tool or starting scaffold for further optimisation.
| Evidence Dimension | P2X3 receptor antagonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 1700 nM (rat P2X3, Xenopus oocyte assay); IC₅₀ = 80 nM and 340 nM (rat P2X3, Xenopus oocyte assay, different reading frames) |
| Comparator Or Baseline | Gefapixant (AF‑219/MK‑7264): IC₅₀ ≈ 30 nM (human P2X3 homotrimer, HEK293‑Tet‑on Ca²⁺ flux assay) |
| Quantified Difference | Target compound is approximately 6‑fold to 28‑fold less potent than gefapixant at P2X3. |
| Conditions | Target: recombinant rat P2X3 expressed in Xenopus oocytes; comparator: recombinant human P2X3 expressed in HEK293 cells. Assay readouts: two‑electrode voltage clamp (target) vs. Ca²⁺ flux (comparator). |
Why This Matters
Procurement teams should select this compound only when a moderate‑potency P2X3 ligand is specifically required—e.g., as a reference for SAR exploration or as a selectivity control—rather than for applications demanding nanomolar P2X3 blockade.
- [1] BindingDB Summary_ki record for BDBM85043 (CHEMBL884064). EC₅₀ 1700 nM and IC₅₀ 80–340 nM against rat P2X3 expressed in Xenopus oocytes. View Source
- [2] BindingDB record for Gefapixant (BDBM50533006). IC₅₀ 30 nM against human P2X3 receptor. View Source
